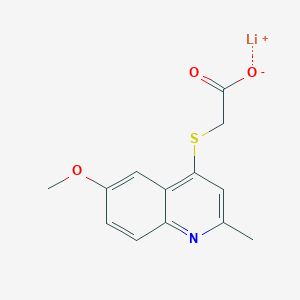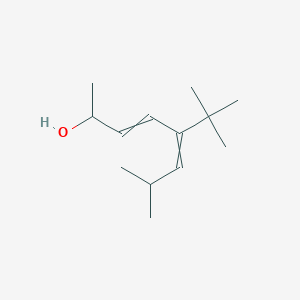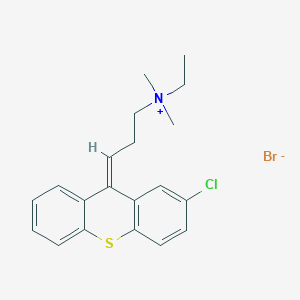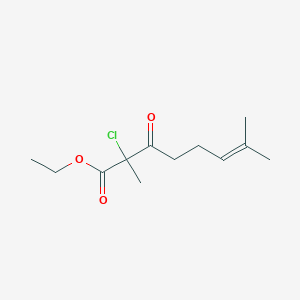
C13H12LiNO3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a lithium ion, a benzyl group, and a sulfanilic acid moiety. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylsulfanilic acid lithium salt typically involves the reaction of benzylamine with sulfanilic acid in the presence of lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5CH2NH2+H2NC6H4SO3H+LiOH→this compound+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Benzylsulfanilic acid lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfanilic acid moiety to amine derivatives.
Substitution: The benzyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various benzyl derivatives depending on the substituent used.
Scientific Research Applications
N-Benzylsulfanilic acid lithium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent for proteins and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Benzylsulfanilic acid lithium salt involves its interaction with specific molecular targets. The sulfanilic acid moiety can interact with enzymes and proteins, altering their activity. The lithium ion can modulate neurotransmitter release and signal transduction pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzylsulfanilic acid sodium salt: Similar structure but with a sodium ion instead of lithium.
N-Benzylsulfanilic acid potassium salt: Similar structure but with a potassium ion.
N-Benzylsulfanilic acid ammonium salt: Similar structure but with an ammonium ion.
Uniqueness
N-Benzylsulfanilic acid lithium salt is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. The lithium ion can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12LiNO3S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C13H13NO3S.Li/c1-8-5-12(18-7-13(15)16)10-6-9(17-2)3-4-11(10)14-8;/h3-6H,7H2,1-2H3,(H,15,16);/q;+1/p-1 |
InChI Key |
PPQSJXJMBCMUJB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine](/img/structure/B12627681.png)




![2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12627707.png)

![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)
![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)



